molecular formula C20H10Br2Cl2N2O3 B11552070 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

Cat. No.: B11552070
M. Wt: 557.0 g/mol
InChI Key: OWFYAYPHPMBUAK-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is a complex organic compound characterized by its multiple halogen substituents and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce different halogen atoms or functional groups.

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzoxazole derivatives and substituted phenols . Examples include:

Uniqueness

What sets 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol apart is its unique combination of halogen substituents and the benzoxazole moiety, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H10Br2Cl2N2O3

Molecular Weight

557.0 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H10Br2Cl2N2O3/c21-13-5-9(18(27)17(22)19(13)28)8-25-11-2-4-16-15(7-11)26-20(29-16)12-6-10(23)1-3-14(12)24/h1-8,27-28H

InChI Key

OWFYAYPHPMBUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=CC(=C(C(=C3O)Br)O)Br)N=C(O2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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